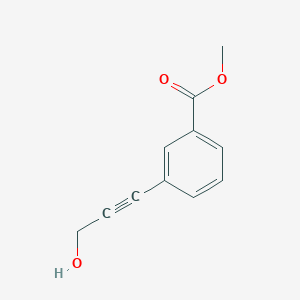

Methyl 3-(3-hydroxyprop-1-ynyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(3-hydroxyprop-1-ynyl)benzoate is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by a benzoate group attached to a hydroxypropynyl moiety, which imparts unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate typically involves the esterification of 3-(3-hydroxyprop-1-ynyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using similar conditions as those used in laboratory synthesis, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(3-hydroxyprop-1-ynyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The triple bond in the propynyl group can be reduced to a double or single bond using hydrogenation reactions.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane, room temperature.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature.

Substitution: Sodium methoxide, methanol, reflux conditions.

Major Products

Oxidation: Methyl 3-(3-oxoprop-1-ynyl)benzoate.

Reduction: Methyl 3-(3-hydroxyprop-1-enyl)benzoate or Methyl 3-(3-hydroxypropyl)benzoate.

Substitution: Methyl 3-(3-substituted-prop-1-ynyl)benzoate.

Aplicaciones Científicas De Investigación

Methyl 3-(3-hydroxyprop-1-ynyl)benzoate is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis and as a reagent in the preparation of more complex molecules.

Biology: In proteomics research to study protein interactions and modifications.

Industry: Used in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in biochemical pathways. The hydroxypropynyl group may play a role in binding to these targets, influencing their activity.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-(3-hydroxyprop-1-enyl)benzoate: Similar structure but with a double bond instead of a triple bond.

Methyl 3-(3-hydroxypropyl)benzoate: Similar structure but with a single bond instead of a triple bond.

Methyl 3-(3-oxoprop-1-ynyl)benzoate: Similar structure but with a carbonyl group instead of a hydroxy group.

Uniqueness

Methyl 3-(3-hydroxyprop-1-ynyl)benzoate is unique due to the presence of both a hydroxy group and a triple bond in the propynyl moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Actividad Biológica

Methyl 3-(3-hydroxyprop-1-ynyl)benzoate, a compound with the molecular formula C11H12O3, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C11H12O3

- Molecular Weight : 192.21 g/mol

- Structure : The compound features a benzoate moiety with a hydroxypropynyl substituent, which is critical for its biological interactions.

This compound acts primarily as a bronchodilator , enhancing respiratory function. Its mechanism involves the activation of β2-adrenergic receptors, leading to increased cyclic AMP (cAMP) levels in bronchial smooth muscle cells. This results in relaxation of the smooth muscle and improved airflow, making it beneficial for conditions such as asthma and chronic obstructive pulmonary disease (COPD).

1. Bronchodilation

Research indicates that this compound exhibits significant bronchodilatory effects. It has been investigated for its potential use in treating respiratory conditions like asthma and chronic bronchitis by relaxing bronchial smooth muscle.

2. Antioxidant Properties

The compound has shown promising antioxidant activity, which is vital for protecting cells from oxidative stress. This property could contribute to its therapeutic potential in various diseases where oxidative damage is a factor .

3. Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells may open avenues for further research into its anticancer properties .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activities of this compound:

Propiedades

IUPAC Name |

methyl 3-(3-hydroxyprop-1-ynyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6,8,12H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCZFVYRCHQNLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C#CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.